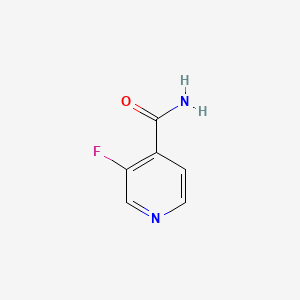

3-Fluoropyridine-4-carboxamide

Overview

Description

3-Fluoropyridine-4-carboxamide is a fluorinated pyridine derivative . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

The synthesis of fluorinated pyridines, including this compound, is a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Scientific Research Applications

Development of Inhibitors for Met Kinase Superfamily : 3-Fluoropyridine derivatives have been used to develop selective inhibitors for the Met kinase superfamily, showing significant potential in cancer therapy. Such compounds have demonstrated tumor stasis in models and have been advanced into clinical trials (Schroeder et al., 2009).

PET Tracers for Serotonin Receptors : Derivatives of 3-Fluoropyridine have been explored as Positron Emission Tomography (PET) tracers for serotonin 5-HT1A receptors. These have potential applications in diagnosing and studying neuropsychiatric disorders (García et al., 2014).

MAO-B Imaging Tracers for PET : Research on N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide indicates its potential as a tracer for monoamine oxidase B (MAO-B), related to neuropsychiatric diseases, in PET imaging (Beer et al., 1995).

Anticancer Activity : 3-Fluoropyridine derivatives have been studied for their anticancer activity. Compounds like 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide show potential in inhibiting tubulin polymerization, which is crucial in cancer treatment (Jayarajan et al., 2019).

Antibacterial Agents : Some 3-Fluoropyridine-4-carboxamide derivatives have been synthesized and evaluated as antibacterial agents, particularly against gram-positive and gram-negative bacteria, as well as specific cancer cell lines (Phutdhawong et al., 2021).

Antitubercular and Antibacterial Activities : Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, a class including 3-Fluoropyridine compounds, have shown significant activity against tuberculosis and bacterial infections (Bodige et al., 2019).

Antiviral Compounds : Compounds based on the 3-Fluoropyridine structure, like favipiravir, are actively used against viral infections, including influenza and COVID-19. These studies provide insights into the antiviral mechanism, clinical efficacy, and synthesis methods of these compounds (Konstantinova et al., 2022).

Antimicrobial Activity : Some N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives exhibit potential antimicrobial activity against various bacterial and fungal strains (Babu et al., 2015).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-Fluoropyridine-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound enhances its electron-withdrawing properties, which can influence the reactivity and binding affinity of the molecule. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, by forming stable complexes that can inhibit or modulate their activity . Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in oxidative stress response and apoptosis . It can also alter cellular metabolism by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic flux . These effects can result in altered cell proliferation, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites and preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant biochemical and physiological changes. For example, low doses of this compound may result in mild enzyme inhibition and subtle changes in gene expression . In contrast, high doses can cause pronounced enzyme inhibition, oxidative stress, and toxicity, leading to adverse effects such as organ damage and impaired physiological function . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm or nucleus . These distribution patterns can affect the compound’s bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins . Additionally, the compound can be localized to other organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling pathways .

Properties

IUPAC Name |

3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQQYZZSIXIFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663804 | |

| Record name | 3-Fluoropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152126-30-2 | |

| Record name | 3-Fluoropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)